

A Technical Guide to (S)-Ofloxacin-d3 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **(S)-Ofloxacin-d3**, a deuterated analog of Levofloxacin, for research purposes. It details commercially available sources, key technical specifications, and comprehensive experimental protocols for its use as an internal standard in analytical methodologies.

Introduction to (S)-Ofloxacin-d3

(S)-Ofloxacin, also known as Levofloxacin, is the levorotatory and biologically active enantiomer of the racemic drug Ofloxacin, a fluoroquinolone antibiotic.[1] **(S)-Ofloxacin-d3** is a stable isotope-labeled version of Levofloxacin, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift of +3 atomic mass units, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS). [2]

Its primary application in research is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Levofloxacin quantification in complex biological matrices like plasma and serum. [2][3] The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and analysis, including extraction inconsistencies, matrix effects, and instrument response fluctuations.



Commercial Suppliers and Product Specifications

Several chemical suppliers offer **(S)-Ofloxacin-d3** for research use. The products are typically available as a neat solid (powder). It is crucial for researchers to obtain a certificate of analysis (CoA) from the supplier to confirm the specific purity and isotopic enrichment of the batch being used.

Below is a summary of commercially available (S)-Ofloxacin-d3 from prominent suppliers.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity	Available Formats
MedChem Express	(S)- Ofloxacin- d3	2208780- 63-4	C18H17D3F N3O4	364.39	98.0%	Powder
LGC Standards (incorporati ng TRC)	(S)-(-)- Ofloxacin- d3 (N- methyl-d3)	2208780- 63-4	C18D3H17F N3O4	364.386	99 atom % D, min 98% Chemical Purity	Neat Solid

Note: Product specifications are subject to change and may vary by batch. Always refer to the supplier's most current data sheet and certificate of analysis.

Experimental Protocol: Quantification of Levofloxacin in Human Plasma via UPLC-MS/MS

The following protocol is a synthesized methodology based on established and validated bioanalytical methods for the determination of Levofloxacin in human plasma, utilizing **(S)-Ofloxacin-d3** as an internal standard.[2][4][5]

Materials and Reagents

Analytes: Levofloxacin, (S)-Ofloxacin-d3 (Internal Standard, IS)



- Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (reagent grade), Ultrapure Water
- Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)
- Equipment:
 - Ultra-Performance Liquid Chromatography (UPLC) system
 - Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
 - Analytical column (e.g., C18, PFP)
 - Microcentrifuge
 - Vortex mixer
 - Calibrated pipettes

Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh and dissolve Levofloxacin and (S)-Ofloxacin-d3 in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Standard Solutions:
 - Prepare a series of working standard solutions of Levofloxacin by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike plasma for the calibration curve.
- Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
 - Dilute the (S)-Ofloxacin-d3 primary stock solution with methanol or a precipitation solvent to achieve the desired final concentration for spiking into samples. The optimal concentration should be determined during method development.



Sample Preparation (Protein Precipitation)

This is a common and rapid method for extracting Levofloxacin from plasma.[4][6]

- Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
- Pipette 50 μL of plasma into the appropriately labeled tubes.
- Add 150 μL of the IS working solution (prepared in acetonitrile or a methanol/acetonitrile mixture) to each tube. The precipitating solvent volume is typically 3 to 4 times the plasma volume.[4]
- Vortex each tube vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
- Carefully transfer the clear supernatant to a clean autosampler vial.
- Inject an aliquot (e.g., 2-5 μL) of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

- UPLC System:
 - Column: ACQUITY UPLC® BEH C18 (e.g., 2.1 × 100 mm, 1.7 μm) or equivalent.[5]
 - Mobile Phase A: 0.1% Formic Acid in Water.[5][6]
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
 - Flow Rate: 0.3 0.4 mL/min.[5][6]
 - Gradient Elution: A typical gradient might start at 10% B, ramp up to 90% B to elute the analyte, hold for a brief period, and then return to initial conditions for column re-



equilibration. Total run time is typically short, around 2.5 to 6 minutes.[2][5]

Column Temperature: 40-45 °C.[5]

Injection Volume: 2 - 5 μL.[4][5]

Mass Spectrometer:

Ionization Mode: Electrospray Ionization (ESI), Positive.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Precursor Ion → Product Ion):

Levofloxacin:m/z 362.2 → 318.2 (quantifier), 362.2 → 261.1 (qualifier).

- (S)-Ofloxacin-d3 (IS):m/z 365.2 → 321.2. (Note: Exact m/z values should be confirmed by direct infusion of the standards into the mass spectrometer. For Levofloxacin-d8, the transition would be m/z 370.1 → 326.1[5]).
- Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity for both the analyte and the internal standard.

Data Analysis and Quantification

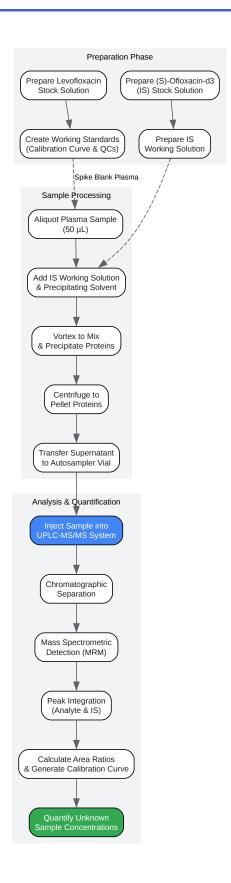
- Integrate the chromatographic peaks for both Levofloxacin and the (S)-Ofloxacin-d3 internal standard.
- Calculate the peak area ratio of the analyte to the internal standard for all samples.
- Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the Levofloxacin calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.
- Determine the concentration of Levofloxacin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.



Visualized Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical study using **(S)-Ofloxacin-d3** as an internal standard.





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Caption: Bioanalytical workflow for Levofloxacin quantification using (S)-Ofloxacin-d3.



Conclusion

(S)-Ofloxacin-d3 is an essential tool for researchers requiring accurate and precise quantification of Levofloxacin in biological matrices. Its properties as a stable isotope-labeled internal standard make it indispensable for high-quality pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. By following validated protocols and sourcing high-purity material from reputable suppliers, researchers can ensure the reliability and reproducibility of their analytical data.

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